benzyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
BENZYL 5-(3,4-DIETHOXYPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolopyrimidine core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 5-(3,4-DIETHOXYPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through a multi-component reaction involving aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles. The reaction is typically carried out in the presence of an ionic liquid such as [Et3NH]+[HSO4]− under solvent-free microwave irradiation conditions . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous solvents and maximizes atom economy.
Industrial Production Methods
For industrial-scale production, the use of robust and sustainable catalysts such as vanadium oxide loaded on fluorapatite (V2O5/FAp) has been reported. This catalyst facilitates a one-pot three-component fusion reaction between 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds in ethanol solvent at room temperature, yielding high product efficiency (90-97%) within a short reaction time (25-30 minutes) .
Chemical Reactions Analysis
Types of Reactions
BENZYL 5-(3,4-DIETHOXYPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
BENZYL 5-(3,4-DIETHOXYPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and antifungal activities.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of BENZYL 5-(3,4-DIETHOXYPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For instance, it may inhibit microbial growth by targeting bacterial cell wall synthesis or interfere with viral replication by inhibiting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: These include compounds with similar core structures but different substituents, such as 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives.
Benzothiazole Derivatives: Compounds with a benzothiazole core, which also exhibit diverse biological activities.
Uniqueness
BENZYL 5-(3,4-DIETHOXYPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its synthesis using green chemistry approaches also highlights its environmental benefits .
Properties
Molecular Formula |
C27H30N2O5S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
benzyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H30N2O5S/c1-5-22-25(30)29-24(19-13-14-20(32-6-2)21(15-19)33-7-3)23(17(4)28-27(29)35-22)26(31)34-16-18-11-9-8-10-12-18/h8-15,22,24H,5-7,16H2,1-4H3 |
InChI Key |
BFLYIYCHPJHDNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OCC)OCC |
Origin of Product |
United States |
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